molecular formula C25H22N2O B10988468 2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Cat. No.: B10988468
M. Wt: 366.5 g/mol
InChI Key: VZCPQTWYSSKUJG-UHFFFAOYSA-N
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Description

2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex organic compound that features a biphenyl group and a tetrahydropyridoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Synthesis of the Tetrahydropyridoindole Moiety: This can be achieved through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde in the presence of an acid catalyst.

    Coupling of the Two Moieties: The final step involves coupling the biphenyl group with the tetrahydropyridoindole moiety through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

    Oxidation: Biphenyl carboxylic acids or ketones.

    Reduction: Biphenyl alcohols.

    Substitution: Halogenated or aminated biphenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be studied to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. They may serve as lead compounds for the development of new drugs.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(biphenyl-4-yl)ethanone: Lacks the tetrahydropyridoindole moiety.

    1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone: Lacks the biphenyl group.

    Biphenyl derivatives: Compounds with variations in the substituents on the biphenyl rings.

Uniqueness

The uniqueness of 2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone lies in its combination of the biphenyl and tetrahydropyridoindole moieties. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H22N2O

Molecular Weight

366.5 g/mol

IUPAC Name

2-(4-phenylphenyl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C25H22N2O/c28-25(16-18-10-12-20(13-11-18)19-6-2-1-3-7-19)27-15-14-24-22(17-27)21-8-4-5-9-23(21)26-24/h1-13,26H,14-17H2

InChI Key

VZCPQTWYSSKUJG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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